Britannin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

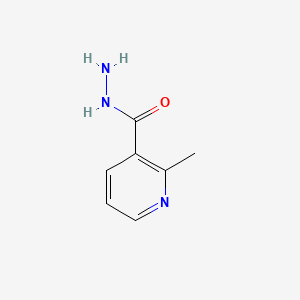

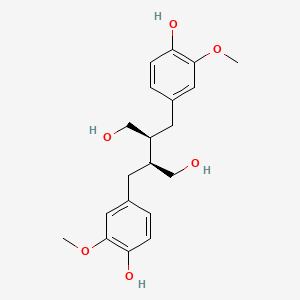

Britannin is a sesquiterpene lactone isolated from the Asteraceae family . It has gained attention in therapeutic fields due to its anti-tumor properties .

Synthesis Analysis

Britannin is a pseudoguaianolide-type sesquiterpene lactone found in different Inula species . It is equipped with a typical and highly reactive α-methylene-γ-lactone moiety .

Chemical Reactions Analysis

Britannin has been shown to induce apoptosis in cancer cells, specifically MCF-7 and MDA-MB-468 human breast cancer cells . It decreases the expression of Bcl-2 and increases the expression of Bax protein, which are positively correlated with elevated expression of p53 . Britannin also increases reactive oxygen species (ROS) generation .

科学的研究の応用

Inhibition of NLRP3 Inflammasomes

Britannin acts as a novel NLRP3 inhibitor, suppressing inflammasome activation in macrophages and alleviating NLRP3-related diseases in mice . It inhibits the secretion of the cleaved Caspase-1 (p20) and the mature IL-1, and suppresses NLRP3-mediated pyroptosis in both murine and human macrophages . Britannin directly binds to NLRP3 NACHT domain at Arg335 and Gly271 .

Treatment of Inflammatory Diseases

Britannin’s inhibition of NLRP3 is an explicit strategy for the treatment of inflammatory diseases . In mouse models of MSU-induced gouty arthritis and LPS-induced acute lung injury (ALI), administration of Britannin significantly alleviated NLRP3-mediated inflammation .

Anticancer Properties

Britannin has marked anticancer activities that have been evidenced in vitro and in vivo with different tumor models . It interferes with the NFκB/ROS pathway, a mechanism common to many other sesquiterpene lactones .

Blockade of the Keap1-Nrf2 Pathway

Britannin blocks the Keap1-Nrf2 pathway, with a covalent binding to a cysteine residue of Keap1 via the reactive α-methylene unit of Britannin .

Modulation of the c-Myc/HIF-1α Signaling Axis

Britannin modulates the c-Myc/HIF-1α signaling axis leading to a downregulation of the PD-1/PD-L1 immune checkpoint and activation of cytotoxic T lymphocytes .

Treatment of Acute Lymphoblastic Leukemia (ALL)

Britannin has been studied for its effects on Acute Lymphoblastic Leukemia (ALL) cell lines, either as a monotherapy or in combination with Vincristine (VCR) .

作用機序

Target of Action

Britannin, a sesquiterpene lactone isolated from Inula aucheriana, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a protein complex found in the cytoplasm of cells, including nonimmune cells and immune cells . It plays a crucial role in the production of pro-inflammatory cytokines and drives pathological processes .

Mode of Action

Britannin interacts with its target, the NLRP3 inflammasome, by directly binding to the NLRP3 NACHT domain at Arg335 and Gly271 . This interaction interrupts the assembly step of the NLRP3 inflammasome, especially the interaction between NLRP3 and NEK7 . Britannin suppresses NLRP3 activation in an ATPase-independent way .

Biochemical Pathways

Britannin affects several biochemical pathways. It induces reactive oxygen species (ROS)-mediated apoptotic cell death . Britannin also activates the mitochondrial apoptotic pathway . It increases the expression of Bax protein and decreases the expression of Bcl-2, which are positively correlated with elevated expression of p53 . Moreover, Britannin suppresses the NF-κB pathway .

Result of Action

Britannin has been shown to inhibit cell growth and induce apoptosis in various cancer cells . It reduces the viability of cells and induces cell cycle arrest . Britannin also increases reactive oxygen species (ROS) generation, which triggers the loss of mitochondrial transmembrane potential and the subsequent release of cytochrome c from mitochondria into the cytosol .

特性

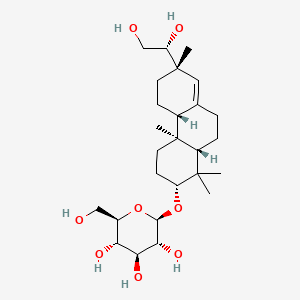

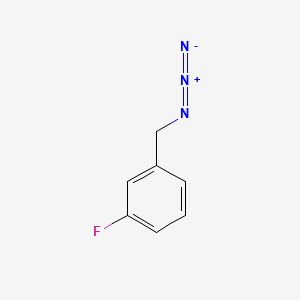

IUPAC Name |

[(3aS,5R,5aS,6S,8S,8aS,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12+,13+,14+,15-,16-,17+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEGMONJOSAULB-IZZBGLMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1[C@H](C[C@@H]3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Britannin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [3-(4-aminophenyl)propyl]carbamate](/img/structure/B600159.png)

![7-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B600162.png)

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide](/img/structure/B600163.png)

![3-Amino-8-benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B600167.png)